(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl,beta-D-galactopyranoside,3-(hydrogensulfate),monoammoniumsalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

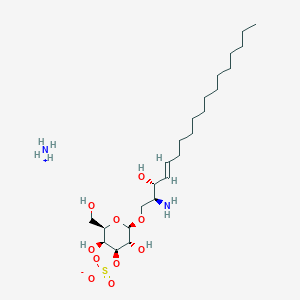

(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl,beta-D-galactopyranoside,3-(hydrogensulfate),monoammoniumsalt is a useful research compound. Its molecular formula is C24H50N2O10S and its molecular weight is 558.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl, β-D-galactopyranoside, 3-(hydrogensulfate), monoammonium salt is a complex glycosylated lipid that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H50N2O10S. It features a long-chain fatty acid moiety coupled with a sugar unit, which is characteristic of many bioactive lipids. The structural attributes contribute to its interaction with biological membranes and potential signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Properties : Studies suggest it modulates inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is evidence that it can protect neuronal cells from apoptosis and excitotoxicity, suggesting applications in neurodegenerative diseases.

The biological effects of the compound are believed to be mediated through several mechanisms:

- Modulation of Signaling Pathways : It may influence key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

- Regulation of Gene Expression : The compound appears to affect the transcription of genes involved in inflammation and apoptosis.

- Interaction with Membrane Lipids : Its lipid-like structure allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.

Data Table: Summary of Biological Activities

Neuroprotection in Traumatic Brain Injury (TBI)

A significant study explored the effects of the compound in a mouse model of TBI. Administration of the compound resulted in:

- Reduction in Neuronal Apoptosis : Histological analysis showed decreased markers of apoptosis in treated animals compared to controls.

- Improved Cognitive Function : Behavioral tests indicated enhanced performance in tasks assessing memory and coordination post-injury.

- Mechanistic Insights : The study highlighted the role of the compound in inhibiting excitotoxic pathways mediated by glutamate.

Cardiovascular Health

Another investigation focused on the cardiovascular benefits of the compound. Key findings included:

- Vasodilation Effects : The compound promoted endothelial nitric oxide synthase (eNOS) expression, leading to improved vasodilation.

- Inhibition of Smooth Muscle Cell Proliferation : It was observed to block proliferation signals in vascular smooth muscle cells, suggesting a role in preventing vascular remodeling associated with hypertension.

Propiedades

IUPAC Name |

azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO10S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24;/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32);1H3/b15-14+;/t18-,19+,20+,21-,22+,23-,24+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKRGBHKEUDQAP-BIFWVYATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)N)O.[NH4+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)[O-])O)N)O.[NH4+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N2O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.